2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid
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Description
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid (2-Boc-PPA) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in scientific research. 2-Boc-PPA is an amino acid derivative that contains a piperazine ring and a Boc-protected phenylacetic acid moiety. It has been used in a variety of research projects, such as the synthesis of peptides, the study of enzyme-catalyzed reactions, and the study of protein-protein interactions.
Scientific Research Applications
Medicine
Piperazine derivatives are widely recognized for their therapeutic potential. They have been used as antidepressants , antihelmintics (to treat parasitic worms), anticonvulsants (to prevent seizures), antihypertensives (to lower blood pressure), and more .
Antimicrobial Activity
These compounds exhibit antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .
Antipsychotic Treatments
Piperazine structures are found in medications that treat psychiatric disorders, acting as antipsychotics .
Anti-inflammatory Applications
They also serve as anti-inflammatory agents, which can be used to treat various inflammatory conditions .
Antimalarial Properties
Piperazine derivatives have been explored for their use in treating malaria, showcasing antimalarial capabilities .
Anticancer Research
There is significant interest in piperazine-containing compounds in oncology, with research into their anticancer properties being quite active .
HIV Treatment
Some piperazine derivatives are investigated for their potential in the treatment of HIV .
properties
IUPAC Name |
2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNFLZENGOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376112 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid | |
CAS RN |
868260-20-2 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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